N-cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

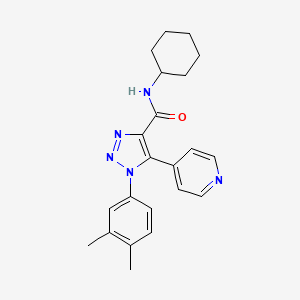

N-cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide group at position 4 of the triazole ring. The structure includes:

- A 3,4-dimethylphenyl substituent at position 1, contributing steric bulk and hydrophobicity.

- A cyclohexyl group attached to the carboxamide nitrogen, influencing solubility and conformational flexibility.

Characterization typically involves NMR, MS, and elemental analysis .

Properties

IUPAC Name |

N-cyclohexyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c1-15-8-9-19(14-16(15)2)27-21(17-10-12-23-13-11-17)20(25-26-27)22(28)24-18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDVVFRFMFQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclohexyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes, a method known as "click chemistry." This approach allows for the efficient formation of triazole rings, which are essential for the biological activity of the compound. The general synthetic route includes:

- Preparation of Azide and Alkyne Precursors : The azide and alkyne components are synthesized separately.

- Cycloaddition Reaction : The azide and alkyne are combined under appropriate conditions (usually in a solvent like DMF or DMSO) to form the triazole ring.

- Purification : The product is purified through recrystallization or chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing triazole moieties. For instance, this compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.

The compound demonstrated significant cytotoxicity against these cell lines using the MTT assay, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its antitumor effects may involve:

- Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis pathways.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have been conducted to explore the full range of biological activities associated with this compound:

- Anticancer Studies : A study involving multiple human cancer cell lines demonstrated that modifications in the triazole structure could enhance cytotoxicity.

- Antimicrobial Efficacy : Research showed that introducing different substituents on the triazole ring could improve antimicrobial potency against resistant strains.

- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor size in animal models without significant toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical features of the target compound with related triazole-4-carboxamides and pyrazole derivatives:

*Molecular weight calculated based on formula C23H24N6O.

Key Observations:

Structural Diversity: The target compound distinguishes itself with a 3,4-dimethylphenyl group (enhanced lipophilicity) and a cyclohexyl amide substituent, contrasting with smaller groups like cyano (3a) or pyridylmethyl (BG15819) . Pyridin-4-yl at position 5 is shared with BG15819 but differs from pyridin-3-yl in , which may alter binding interactions .

Physicochemical Properties :

- Melting points for pyrazole derivatives (e.g., 3a–3e) range from 123–183°C, influenced by halogen substituents (Cl, F) and aromatic stacking . The target compound’s melting point is likely comparable but unconfirmed.

- The cyclohexyl group in the target compound may reduce aqueous solubility compared to polar substituents like hydroxypropan-2-yl (ZIPSEY) .

The target compound’s pyridyl and dimethylphenyl groups could modulate similar pathways. Pyrazole derivatives () exhibit antimicrobial activity, but the target compound’s bioactivity remains unexplored in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.